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molecular formula C8H7NO2 B7807140 3-(2-Pyridyl)acrylic acid

3-(2-Pyridyl)acrylic acid

Cat. No. B7807140
M. Wt: 149.15 g/mol
InChI Key: LKDFTXDJKHGCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06831080B2

Procedure details

A mixture of pyridine-2-carboxaldehyde (32.1 g 0.30 mmol), malonic acid (62.4 g, 0.60 mmol) in pyridine (200 mL) and pyrrolidine (2 mL) was stirred under reflux for 16 hours. The reaction mixture was allowed to cool to room temperature and poured into ice water (200 mL). The aqueous layer was extracted with CH2Cl2 (2×100 mL). The combined organic layer was concentrated in vacuo and the crude material obtained was purified by flash column chromatography on silica using a gradient system of solvents: 1) ethyl acetate (100%); 2) methanol/ethyl acetate (10%). The title product was obtained (6.28 g, 14%) as a grayish-green solid.
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=O.C(O)(=O)[CH2:10][C:11]([OH:13])=[O:12]>N1C=CC=CC=1.N1CCCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[CH:10][C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
32.1 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
62.4 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
N1CCCC1
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica using a gradient system of solvents

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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